molecular formula C18H25N7 B2653537 4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine CAS No. 2415604-11-2

4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine

Cat. No. B2653537
CAS RN: 2415604-11-2
M. Wt: 339.447
InChI Key: LVGQPLDCUWYMMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine, also known as CPI-444, is a novel small molecule inhibitor of the adenosine A2A receptor. It has shown great potential in the treatment of cancer and other diseases.

Mechanism of Action

4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine binds to the adenosine A2A receptor, which is highly expressed in immune cells and tumor cells. By blocking this receptor, this compound can enhance the anti-tumor immune response and reduce the suppressive effects of adenosine on T cells. This results in the activation of immune cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can inhibit the production of cytokines and chemokines, which are involved in inflammation and immune response. It can also reduce the activity of regulatory T cells, which suppress the immune response. In addition, this compound has been found to increase the infiltration of immune cells into tumors and enhance the anti-tumor immune response.

Advantages and Limitations for Lab Experiments

4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and modify. It has also been shown to have low toxicity and good pharmacokinetic properties, which make it suitable for in vivo studies. However, this compound has some limitations for lab experiments. It has a short half-life, which requires frequent dosing in animal studies. In addition, it can bind to other receptors besides the adenosine A2A receptor, which can lead to off-target effects.

Future Directions

For the study of 4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine include the combination with other cancer treatments, the development of more potent and selective inhibitors, and the optimization of dosing and administration in clinical trials.

Synthesis Methods

The synthesis of 4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine involves a series of chemical reactions, starting from the commercially available 2,4-diamino-5-methylpyrimidine. The key step involves the coupling of 4-(6-cyclobutylpyrimidin-4-yl)piperazine with N,N-dimethyl-2-bromoacetamide, followed by deprotection to yield the final product.

Scientific Research Applications

4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine has been extensively studied for its potential therapeutic applications in cancer, inflammation, and autoimmune diseases. It has been shown to inhibit the growth of various cancer cell lines and enhance the efficacy of other cancer treatments, such as chemotherapy and immunotherapy. This compound has also been found to modulate the immune response by blocking the adenosine A2A receptor, which is involved in the suppression of T cells.

properties

IUPAC Name

4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N7/c1-23(2)18-19-7-6-16(22-18)24-8-10-25(11-9-24)17-12-15(20-13-21-17)14-4-3-5-14/h6-7,12-14H,3-5,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVGQPLDCUWYMMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)N2CCN(CC2)C3=NC=NC(=C3)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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